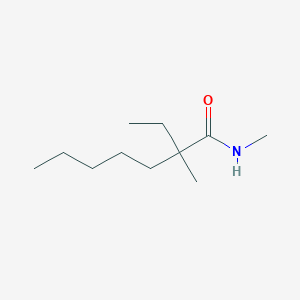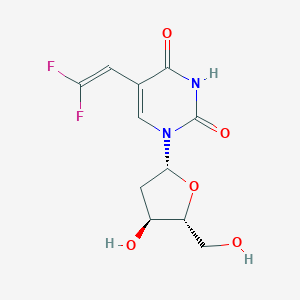
5-(2,2-Difluorovinyl)-2'-deoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,2-Difluorovinyl)-2'-deoxyuridine (DFUR) is a pyrimidine nucleoside analog that has been extensively studied for its potential use in cancer treatment. DFUR is a prodrug of 5-fluorouracil (5-FU), which is a widely used chemotherapeutic agent. The conversion of DFUR to 5-FU occurs primarily in the liver and is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).
Wirkmechanismus
Once 5-(2,2-Difluorovinyl)-2'-deoxyuridine is converted to 5-FU, it acts as an antimetabolite by inhibiting the enzyme thymidylate synthase, which is required for DNA synthesis. This leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects
5-(2,2-Difluorovinyl)-2'-deoxyuridine has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on thymidylate synthase, 5-(2,2-Difluorovinyl)-2'-deoxyuridine has also been shown to inhibit the enzyme uridine phosphorylase, which is involved in the metabolism of uridine. This can lead to an accumulation of uridine in the bloodstream, which has been shown to have antitumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,2-Difluorovinyl)-2'-deoxyuridine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. Additionally, its prodrug nature allows for selective targeting of cancer cells, leading to increased efficacy and reduced toxicity compared to traditional chemotherapy drugs. However, 5-(2,2-Difluorovinyl)-2'-deoxyuridine also has some limitations. Its conversion to 5-FU is dependent on the presence of DPD, which can vary between individuals and tumors. Additionally, the conversion of 5-(2,2-Difluorovinyl)-2'-deoxyuridine to 5-FU can be inhibited by other drugs, such as cimetidine.
Zukünftige Richtungen
There are a number of future directions for research on 5-(2,2-Difluorovinyl)-2'-deoxyuridine. One area of interest is the development of new prodrugs that are more selective for cancer cells and have increased efficacy. Additionally, there is ongoing research on the use of 5-(2,2-Difluorovinyl)-2'-deoxyuridine in combination with other drugs to increase its antitumor effects. Finally, there is interest in developing new methods for measuring DPD activity in tumors, which could help to identify patients who are most likely to benefit from 5-(2,2-Difluorovinyl)-2'-deoxyuridine treatment.
Synthesemethoden
5-(2,2-Difluorovinyl)-2'-deoxyuridine is synthesized by the reaction of 5-iodo-2'-deoxyuridine with 2,2-difluoroethylene in the presence of a palladium catalyst. The resulting compound is then deprotected to yield 5-(2,2-Difluorovinyl)-2'-deoxyuridine.
Wissenschaftliche Forschungsanwendungen
5-(2,2-Difluorovinyl)-2'-deoxyuridine has been extensively studied for its potential use in cancer treatment. Due to its prodrug nature, 5-(2,2-Difluorovinyl)-2'-deoxyuridine is able to selectively target cancer cells that have high levels of DPD, leading to increased efficacy and reduced toxicity compared to traditional chemotherapy drugs.
Eigenschaften
CAS-Nummer |
108711-80-4 |
|---|---|
Produktname |
5-(2,2-Difluorovinyl)-2'-deoxyuridine |
Molekularformel |
C11H12F2N2O5 |
Molekulargewicht |
290.22 g/mol |
IUPAC-Name |
5-(2,2-difluoroethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12F2N2O5/c12-8(13)1-5-3-15(11(19)14-10(5)18)9-2-6(17)7(4-16)20-9/h1,3,6-7,9,16-17H,2,4H2,(H,14,18,19)/t6-,7+,9+/m0/s1 |
InChI-Schlüssel |
WPKXOOONSKTUSR-LKEWCRSYSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=C(F)F)CO)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=C(F)F)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=C(F)F)CO)O |
Synonyme |
2'-deoxy-5-(2,2-difluorovinyl)uridine 5-(2,2-difluorovinyl)-2'-deoxyuridine 5-DFV-DU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



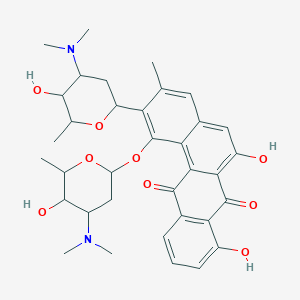
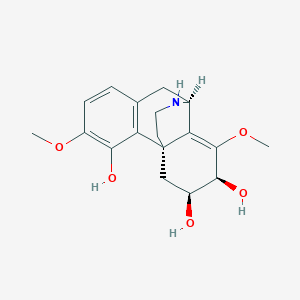
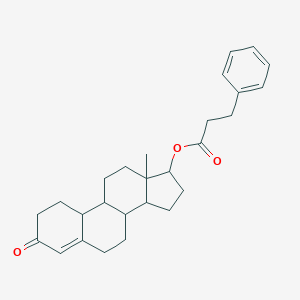
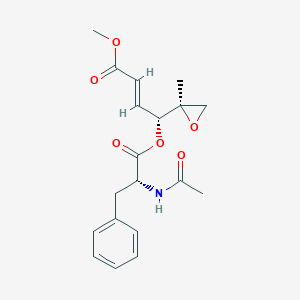
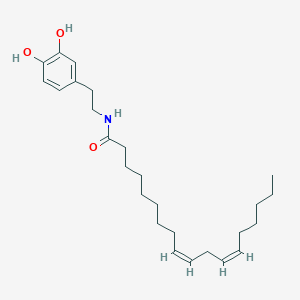
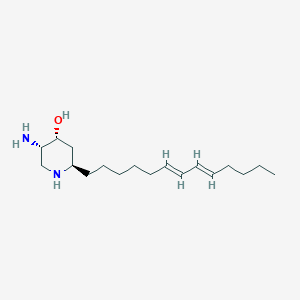
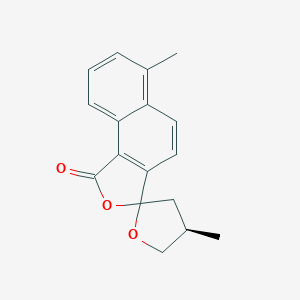
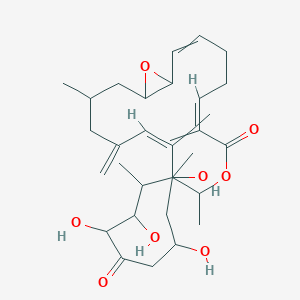
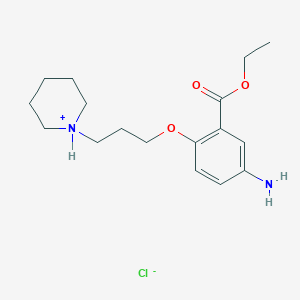
![(1R,3S,5Z)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(E,2R,6S)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B217832.png)
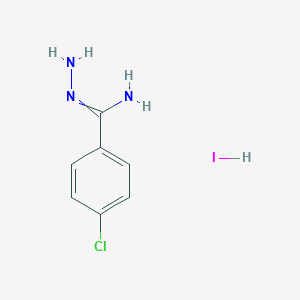
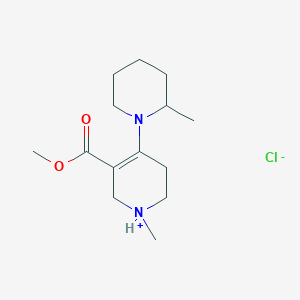
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B217868.png)
